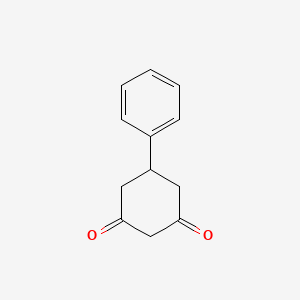

5-Phenylcyclohexane-1,3-dione

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-phenylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPYKNLSSLIIAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50876772 | |

| Record name | 1,3-Cyclohexanedione, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-72-1 | |

| Record name | 1,3-Cyclohexanedione, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenylcyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 5-Phenylcyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylcyclohexane-1,3-dione is a valuable scaffold in medicinal chemistry and a versatile intermediate in the synthesis of a variety of complex organic molecules. Its unique structural features, combining a phenyl group with a cyclic dione, make it a precursor for compounds with potential therapeutic applications. This guide provides a comprehensive overview of the primary synthetic routes to 5-phenylcyclohexane-1,3-dione, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The methodologies discussed herein are grounded in established organic chemistry principles, primarily the Michael addition and subsequent intramolecular cyclization reactions, offering a robust framework for the efficient synthesis of this important molecule.

Introduction

The 5-phenylcyclohexane-1,3-dione moiety is a key structural element in a range of organic compounds, finding applications in the development of novel pharmaceuticals and agrochemicals. The presence of the phenyl group imparts specific steric and electronic properties, while the dione functionality allows for a multitude of chemical transformations, including the synthesis of fused heterocyclic systems.[1] A thorough understanding of the synthetic pathways to this core structure is therefore essential for researchers engaged in the design and synthesis of new chemical entities. This technical guide will explore the most prevalent and effective methods for the synthesis of 5-phenylcyclohexane-1,3-dione, providing both theoretical insights and practical, step-by-step protocols.

Core Synthetic Strategy: Michael Addition Followed by Intramolecular Cyclization

The most common and efficient approach to the synthesis of 5-phenylcyclohexane-1,3-dione relies on a two-step sequence:

-

Michael Addition: A nucleophilic donor, typically a malonic ester enolate, is added to a phenyl-substituted α,β-unsaturated carbonyl compound (a Michael acceptor). This reaction forms a new carbon-carbon bond and sets the stage for the subsequent cyclization.

-

Intramolecular Cyclization (Dieckmann or Claisen Condensation): The intermediate formed in the Michael addition undergoes an intramolecular condensation to form the six-membered ring of the cyclohexane-1,3-dione. This is followed by hydrolysis and decarboxylation to yield the final product.

This overall transformation can be considered a variation of the well-established Robinson annulation.[2]

Primary Synthesis Route: From Chalcone and Diethyl Malonate

This method is a classic and reliable approach to 5-phenylcyclohexane-1,3-dione, utilizing readily available starting materials.

Reaction Overview

The synthesis begins with the Michael addition of diethyl malonate to chalcone (1,3-diphenyl-2-propen-1-one). The resulting adduct then undergoes an intramolecular Claisen condensation, followed by hydrolysis and decarboxylation to afford 5-phenylcyclohexane-1,3-dione.

Reaction Mechanism

Caption: Overall workflow for the synthesis of 5-Phenylcyclohexane-1,3-dione.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar cyclohexane-1,3-dione derivatives, such as dimedone.[3]

Step 1: Michael Addition

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add diethyl malonate (1.05 equivalents) dropwise with stirring.

-

Add a solution of chalcone (1 equivalent) in absolute ethanol to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

Step 2: Cyclization, Hydrolysis, and Decarboxylation

-

To the reaction mixture from Step 1, add a solution of potassium hydroxide (2.2 equivalents) in water.

-

Heat the mixture to reflux for 4-6 hours to effect both cyclization and hydrolysis of the ester groups.

-

After reflux, cool the reaction mixture and carefully acidify with dilute hydrochloric acid until the solution is just acidic to litmus paper.

-

Fit the flask with a distillation apparatus and remove the ethanol by distillation.

-

Boil the remaining aqueous solution with activated charcoal for 10-15 minutes to decolorize, then filter while hot.

-

Make the filtrate distinctly acidic to methyl orange with the addition of more dilute hydrochloric acid.

-

Boil the acidified solution for a few minutes to promote decarboxylation, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the precipitated solid by suction filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven.

Data Summary

| Parameter | Value | Reference |

| Starting Materials | Chalcone, Diethyl Malonate | [4] |

| Key Reagents | Sodium ethoxide, Potassium hydroxide, Hydrochloric acid | [3] |

| Reaction Type | Michael Addition, Claisen Condensation, Hydrolysis, Decarboxylation | [2] |

| Typical Yield | 65-80% | [3] |

Alternative Synthetic Routes

While the chalcone-based route is prevalent, other strategies have been reported, primarily in the patent literature. These offer alternative starting points for accessing the 5-phenylcyclohexane-1,3-dione core.

Route 2: From Benzaldehyde, Acetone, and Malonic Ester

This approach involves a three-component reaction.

-

Initial Condensation: Benzaldehyde is first condensed with acetone to form benzylideneacetone (4-phenyl-3-buten-2-one).

-

Michael Addition and Cyclization: Benzylideneacetone then serves as the Michael acceptor for the addition of a malonic ester, followed by cyclization, hydrolysis, and decarboxylation as described in the primary route.

Caption: Synthesis via Benzylideneacetone intermediate.

Route 3: From Benzylidenemalonate and Acetoacetic Ester

This route alters the order of bond formation.

-

Knoevenagel Condensation: Benzaldehyde is condensed with a malonic ester (e.g., diethyl malonate) to form a benzylidenemalonate derivative.

-

Michael Addition and Cyclization: The benzylidenemalonate then reacts with an acetoacetic ester enolate in a Michael addition, followed by intramolecular cyclization and subsequent hydrolysis and decarboxylation.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Phenylcyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-Phenylcyclohexane-1,3-dione is a versatile organic compound that serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and chemical research sectors.[1][2] Its unique structural features, including a phenyl group on a cyclohexane-1,3-dione framework, give rise to interesting physicochemical properties and reactivity. This guide provides a comprehensive overview of these properties, offering insights into its synthesis, tautomeric nature, spectroscopic signature, and potential applications.

Molecular Structure and Core Properties

5-Phenylcyclohexane-1,3-dione is a dicarbonyl compound with the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol .[1][3] The core structure consists of a cyclohexane ring substituted with two carbonyl groups at positions 1 and 3, and a phenyl group at position 5. This arrangement of functional groups is responsible for its characteristic chemical behavior.

Table 1: Core Physicochemical Properties of 5-Phenylcyclohexane-1,3-dione

| Property | Value | Source(s) |

| CAS Number | 493-72-1 | [1][3] |

| Molecular Formula | C₁₂H₁₂O₂ | [1][3] |

| Molecular Weight | 188.22 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [3][4] |

| Melting Point | 185-188 °C | [5] |

| Boiling Point | 285-287 °C (estimated) | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [1] |

| pKa | ~4.92 (predicted) | [3] |

Synthesis of 5-Phenylcyclohexane-1,3-dione

The synthesis of 5-phenylcyclohexane-1,3-dione can be achieved through a Michael addition reaction followed by a Dieckmann-type cyclization. A common approach involves the reaction of a chalcone (1,3-diphenyl-2-propen-1-one) with a malonic ester, such as diethyl malonate, in the presence of a base.[6][7]

Experimental Protocol: Synthesis via Michael Addition and Cyclization

This protocol outlines a general and effective method for the laboratory-scale synthesis of 5-phenylcyclohexane-1,3-dione.

Step 1: Michael Addition

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add diethyl malonate dropwise at room temperature.

-

Add a solution of chalcone in ethanol to the reaction mixture.

-

Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct.

Step 2: Cyclization, Hydrolysis, and Decarboxylation

-

Dissolve the crude adduct in a solution of sodium ethoxide in ethanol.

-

Heat the mixture to reflux for several hours to effect intramolecular cyclization.

-

After cooling, add a solution of sodium hydroxide and continue to heat at reflux to hydrolyze the ester group.

-

Acidify the cooled reaction mixture with a strong acid (e.g., concentrated HCl) and heat to induce decarboxylation.

-

Cool the mixture to allow the product to crystallize.

-

Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 5-phenylcyclohexane-1,3-dione.

Caption: Keto-enol tautomerism of 5-Phenylcyclohexane-1,3-dione.

Mechanism of Tautomerization

The interconversion between the keto and enol forms is catalyzed by both acids and bases.

-

Acid-Catalyzed Tautomerization: In the presence of an acid, a carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen. A weak base (like the solvent) can then deprotonate the α-carbon to form the enol.

-

Base-Catalyzed Tautomerization: A base removes an acidic α-hydrogen to form a resonance-stabilized enolate ion. Protonation of the enolate oxygen then yields the enol form.

Spectroscopic Characterization

The structural features of 5-Phenylcyclohexane-1,3-dione can be elucidated through various spectroscopic techniques. The presence of both keto and enol forms in solution can often be observed and quantified using NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the slow interconversion between the keto and enol tautomers on the NMR timescale, distinct signals for both forms can often be observed. [8][9]The ratio of the integration of these signals provides a quantitative measure of the equilibrium composition in a given solvent.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Tautomer | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |

| Keto Form | Phenyl (7.2-7.4), CH (3.5-3.8), CH₂ (2.5-3.0) | C=O (~205), Phenyl (126-140), CH (~50), CH₂ (~45) |

| Enol Form | Phenyl (7.2-7.4), Vinyl CH (5.5-5.8), CH (3.3-3.6), CH₂ (2.3-2.8) | C=O (~195), C-OH (~180), Phenyl (126-140), Vinyl CH (~100), CH (~40), CH₂ (~35) |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in 5-phenylcyclohexane-1,3-dione. The spectrum will exhibit characteristic absorption bands for the carbonyl groups and, in the case of the enol form, the hydroxyl group and the carbon-carbon double bond.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Tautomer |

| C=O (Ketone) | Stretch | 1700-1725 | Keto |

| C=O (Conjugated Ketone) | Stretch | 1660-1680 | Enol |

| C=C (Alkene) | Stretch | 1600-1650 | Enol |

| O-H (Alcohol) | Stretch (H-bonded) | 3200-3600 (broad) | Enol |

| C-H (Aromatic) | Stretch | 3000-3100 | Both |

| C-H (Aliphatic) | Stretch | 2850-3000 | Both |

Reactivity and Applications in Drug Development

The presence of multiple functional groups in 5-phenylcyclohexane-1,3-dione makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. [1][2]Its reactivity is primarily centered around the dicarbonyl moiety and the acidic α-protons.

Condensation Reactions

The active methylene group between the two carbonyls is highly acidic and readily undergoes condensation reactions with various electrophiles. For instance, it is used in the synthesis of hexahydrobenzo[a]phenanthridin-4-one derivatives through condensation with N-arylmethylene-2-naphthylamines. [3][7]

Precursor for Biologically Active Molecules

Cyclohexane-1,3-dione derivatives, in general, are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous natural products and synthetic compounds with diverse biological activities. They have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The phenyl substituent in 5-phenylcyclohexane-1,3-dione provides a site for further functionalization, allowing for the generation of libraries of compounds for drug discovery screening.

Conclusion

5-Phenylcyclohexane-1,3-dione is a compound of significant interest to synthetic and medicinal chemists. Its synthesis is well-established, and its physicochemical properties, particularly its keto-enol tautomerism, are central to its reactivity. A thorough understanding of its spectroscopic characteristics is essential for its identification and for monitoring reactions in which it is a participant. Its utility as a precursor for more complex and potentially biologically active molecules underscores its importance in the field of drug development and chemical research.

References

- Hassan, E. A., et al. (2014). 1, 3-cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions. International Journal of Advanced Research, 2(11), 9582-9609.

- Al-Jaber, N. A. (2011). Study of Michael addition on chalcones and or chalcone analogues. Arabian Journal of Chemistry, 4(1), 53-60.

- Longdom Publishing. (n.d.).

- Gomha, S. M., et al. (2018). Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone. Chemistry & Biology Interface, 8(2), 94.

- NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. (2025, August 8). Wiley Online Library.

- ChemicalBook. (2025, January 27). 5-PHENYLCYCLOHEXANE-1,3-DIONE | 493-72-1.

- Fessner, W. D., & Tanimoto, Y. (2000). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.

- Liang, Y., et al. (2006). One-Pot Synthesis of Substituted Δ1-Pyrrolines through the Michael Addition of Nitroalkanes to Chalcones and Subsequent Reductive Cyclization in Aqueous Media. Synthesis, 2006(19), 3301-3304.

- Abdel-Wahab, B. F., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega, 8(30), 27248-27261.

- ChemicalBook. (n.d.). 5-PHENYLCYCLOHEXANE-1,3-DIONE(493-72-1) 1H NMR spectrum.

- BLD Pharm. (n.d.). 493-72-1|5-Phenylcyclohexane-1,3-dione.

- Apollo Scientific. (n.d.). 493-72-1 Cas No. | 5-Phenylcyclohexane-1,3-dione.

- DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.

- ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.

- Sigma-Aldrich. (n.d.). 5-Phenyl-1,3-cyclohexanedione 96%.

- YouTube. (2012, October 23). Keto-Enol Equilibrium Using NMR.

- PubChem. (n.d.). 1,3-Cyclohexanedione, 5-phenyl-.

- CymitQuimica. (n.d.). CAS 493-72-1: 5-Phenylcyclohexane-1,3-dione.

- Google Patents. (n.d.).

- TCU Digital Repository. (n.d.). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro- 1,4-methanonaphthalene-5,8-d.

- ChemicalBook. (n.d.). 5-PHENYLCYCLOHEXANE-1,3-DIONE CAS#: 493-72-1.

- Thermo Scientific Chemicals. (n.d.). 5-Phenylcyclohexane-1,3-dione, 97% 25 g.

Sources

- 1. 1,3-Cyclohexanedione, 5-phenyl- | C12H12O2 | CID 568962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 493-72-1: 5-Phenylcyclohexane-1,3-dione | CymitQuimica [cymitquimica.com]

- 3. 5-PHENYLCYCLOHEXANE-1,3-DIONE | 493-72-1 [chemicalbook.com]

- 4. journalcra.com [journalcra.com]

- 5. 493-72-1 Cas No. | 5-Phenylcyclohexane-1,3-dione | Apollo [store.apolloscientific.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. cores.research.asu.edu [cores.research.asu.edu]

tautomerism in 5-Phenylcyclohexane-1,3-dione

An In-Depth Technical Guide: Tautomerism in 5-Phenylcyclohexane-1,3-dione

Authored by: A Senior Application Scientist

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a cornerstone of modern organic chemistry. For β-dicarbonyl compounds, this equilibrium, specifically keto-enol tautomerism, dictates molecular reactivity, physicochemical properties, and biological activity. This technical guide provides a comprehensive examination of the tautomeric behavior of 5-Phenylcyclohexane-1,3-dione, a key structural motif in synthetic and medicinal chemistry. We will explore the structural nuances of the diketo and enol forms, the profound influence of the chemical environment on their equilibrium, and the rigorous analytical methodologies required for their characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this compound's behavior to inform synthesis, formulation, and biological screening.

The Fundamental Equilibrium: Diketo vs. Enol Forms

5-Phenylcyclohexane-1,3-dione is a cyclic β-diketone that exists as a dynamic equilibrium between its diketo form and its more stable enol tautomer.[1] Unlike acyclic β-diketones such as acetylacetone, the rigid cyclic structure of 5-Phenylcyclohexane-1,3-dione prevents the formation of the classic six-membered, intramolecularly hydrogen-bonded ring that so strongly favors the enol form in linear systems.[2] Nevertheless, the enol form is predominantly favored in most conditions due to the thermodynamic stability conferred by the resulting conjugated π-system.

The equilibrium can be visualized as follows:

The position of this equilibrium is not static; it is exquisitely sensitive to environmental factors, a critical consideration for any experimental design or chemical process involving this molecule.

Environmental Influence on Tautomeric Equilibrium

The ratio of keto to enol tautomers is dictated primarily by the solvent environment. This dependency arises from the differing polarities of the two forms and their capacity for hydrogen bonding with solvent molecules.

The Role of the Solvent

The choice of solvent can dramatically shift the equilibrium, a phenomenon that must be accounted for in both reaction design and analytical characterization.

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. While they can stabilize the enol's hydroxyl group, they are particularly effective at solvating the two carbonyl groups of the more polar diketo tautomer. For cyclic β-diones, the keto form possesses a larger dipole moment because the carbonyl groups are held in a relatively parallel orientation.[3] Consequently, polar solvents tend to stabilize the keto form, shifting the equilibrium in its favor.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) are potent hydrogen bond acceptors but lack donor capabilities. This allows them to strongly stabilize the enol tautomer by accepting a hydrogen bond from the enolic hydroxyl group, thereby shifting the equilibrium significantly towards the enol form.[3]

-

Non-Polar Solvents (e.g., Cyclohexane, Carbon Tetrachloride): In non-polar environments, the less polar enol tautomer is generally favored. In the absence of competing solvent interactions, enol tautomers can associate via intermolecular hydrogen bonds, which is a more stable state than the isolated, highly polar diketo molecules.[5][6]

pH and Catalysis

The interconversion between the keto and enol forms is catalyzed by both acid and base.[7]

-

Acid Catalysis: Protonation of a carbonyl oxygen increases the acidity of the α-protons, facilitating their removal by a weak base (like the solvent) to form the enol.

-

Base Catalysis: A base can directly deprotonate the α-carbon to form a resonance-stabilized enolate ion. Subsequent protonation of the oxygen atom yields the enol form.

This catalytic nature means that trace amounts of acid or base in a solvent can significantly impact the observed tautomeric ratio and the rate at which equilibrium is achieved.

Analytical Characterization: Protocols and Interpretation

Quantifying the tautomeric equilibrium requires robust analytical techniques that can distinguish between the two forms. NMR and UV-Vis spectroscopy are the principal methods for this purpose, complemented by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive technique for studying tautomeric equilibria in solution. Because the interconversion is typically slow on the NMR timescale, distinct signals for both the keto and enol forms can be observed and integrated to determine their relative concentrations.[3][8]

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of 5-Phenylcyclohexane-1,3-dione and dissolve it in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Instrument Setup: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key signals to observe are:

-

Enol OH: A potentially broad singlet, typically downfield (>10 ppm), which will exchange upon addition of D₂O.

-

Vinyl H: A singlet in the olefinic region (5-6 ppm) characteristic of the enol.

-

Aliphatic Protons: Complex multiplets for the CH and CH₂ groups of both the keto and enol forms in the 1-4 ppm region.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A quantitative ¹³C experiment (with a longer relaxation delay) may be necessary for accurate integration. Key signals include:

-

Keto C=O: Resonances around 200-210 ppm.[9]

-

Enol C=O: A resonance further upfield than the keto carbonyls.

-

Enol C=C: Resonances in the vinylic region (~100 ppm and ~170-180 ppm for the carbon bearing the OH group).

-

-

Data Analysis:

-

Carefully assign all peaks to their respective tautomers using 2D NMR techniques (COSY, HSQC) if necessary.

-

Integrate well-resolved, non-overlapping signals corresponding to each tautomer in the ¹H spectrum. For example, compare the integral of the enol's vinyl proton to a signal unique to the keto form.

-

Calculate the percentage of the enol form using the formula: % Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100.

-

Workflow for NMR-based Tautomer Quantification

Table 1: Representative NMR Chemical Shifts for Tautomeric Forms

| Tautomer | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Diketo | C=O | - | ~205 |

| α-CH₂ | ~3.5 | ~55 | |

| β-CH₂ | ~2.8 | ~40 | |

| Enol | Enolic OH | >10 (broad) | - |

| C=O | - | ~195 | |

| C-OH | - | ~175 | |

| =CH | ~5.5 | ~100 |

Note: These are estimated values based on analogous structures. Actual values must be determined experimentally.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for detecting the presence of the enol tautomer. The conjugated π-system of the enol (phenyl ring conjugated with the enone moiety) results in a π→π* transition at a significantly longer wavelength (λ_max) compared to the n→π* transitions of the isolated carbonyls in the diketo form.[10][11][12]

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

-

Stock Solution: Prepare a concentrated stock solution of 5-Phenylcyclohexane-1,3-dione in a volatile solvent like acetonitrile.

-

Sample Preparation: Prepare a series of dilute solutions (~10⁻⁴ to 10⁻⁵ M) in various solvents of interest (e.g., hexane, acetonitrile, methanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 400 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.

-

Data Analysis: Identify the λ_max for the prominent absorption band in each solvent. A shift in λ_max and changes in molar absorptivity (ε) will correlate with the shift in the tautomeric equilibrium. The appearance of a strong band around 280-320 nm is indicative of the enol form.

While highly useful for qualitative assessment, deriving precise quantitative ratios from UV-Vis data can be challenging unless the molar absorptivities of the pure tautomers are known.[13]

Computational Modeling

Theoretical calculations, particularly using Density Functional Theory (DFT), provide invaluable insight into the intrinsic stability of the tautomers and help rationalize experimental findings.[14]

Computational Workflow: DFT Analysis

-

Structure Optimization: Build the 3D structures of both the diketo and enol tautomers. Perform geometry optimization calculations in the gas phase and in various solvents using a continuum solvation model (e.g., CPCM, SMD) at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).[15]

-

Energy Calculation: Perform frequency calculations on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).

-

Equilibrium Prediction: The difference in the calculated Gibbs free energies (ΔG) between the enol and keto forms can be used to predict the equilibrium constant (K_eq = e^(-ΔG/RT)).

Conclusion and Outlook

The tautomerism of 5-Phenylcyclohexane-1,3-dione is a classic yet critical example of structural dynamism governed by environmental factors. The predominance of the enol tautomer in most conditions, driven by the stability of the conjugated system, is the key determinant of its reactivity. For professionals in drug development and synthetic chemistry, a thorough understanding of this keto-enol equilibrium is not merely academic; it is essential. The choice of solvent in a reaction can dictate which tautomer is present and therefore which nucleophilic or electrophilic sites are available, directly impacting reaction outcomes and yields. Similarly, in a biological context, the specific tautomer present in an aqueous physiological environment will determine how the molecule interacts with its target receptor or enzyme. The rigorous application of the analytical and computational protocols detailed in this guide enables researchers to precisely characterize, predict, and ultimately control the tautomeric behavior of this versatile chemical entity.

References

- Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing.

- Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.

- Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. PubMed.

- Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines (2018). SciSpace.

- Keto enol tautomerism – Knowledge and References. Taylor & Francis Online.

- DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega.

- Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd. Asian Journal of Chemistry.

- UV-Vis absorption spectrum of the enol tautomer (in blue) and emission...

- Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. ScienceDirect.

- KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Science Publishing.

- NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones.

- Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)

- 1,3-Cyclohexanedione. Wikipedia.

- Tautomerism Detected by NMR. Encyclopedia.pub.

- An In-Depth Technical Guide on the Keto-Enol Tautomerism of 1,3-Cyclopentanedione. Benchchem.

- Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry.

Sources

- 1. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. benchchem.com [benchchem.com]

- 8. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 9. mdpi.com [mdpi.com]

- 10. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 15. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

solubility of 5-Phenylcyclohexane-1,3-dione in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Phenylcyclohexane-1,3-dione in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the solubility characteristics of 5-Phenylcyclohexane-1,3-dione (CAS No. 493-72-1), a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and formulating final products. This document moves beyond simple data reporting to explain the underlying chemical principles governing its solubility, offering researchers and drug development professionals a predictive framework for solvent selection and experimental design.

Physicochemical Profile of 5-Phenylcyclohexane-1,3-dione

To understand solubility, one must first understand the molecule itself. 5-Phenylcyclohexane-1,3-dione is a multifaceted organic compound with distinct structural regions that dictate its interaction with its environment.

Appearing as a white to light yellow crystalline powder, its core structure consists of a cyclohexane ring functionalized with two carbonyl groups and a phenyl substituent.[1] This unique combination of a bulky, non-polar phenyl group and a polar diketone system is the primary determinant of its solubility profile.

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 493-72-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₂O₂ | [1][2][5] |

| Molecular Weight | ~188.22 g/mol | [4][5] |

| Appearance | Off-white to light yellow crystalline powder | [1] |

| Melting Point | 188 °C | [3][4] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 34.1 Ų |[1] |

A crucial aspect of 1,3-diones is their existence in a dynamic equilibrium between keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding, creating a pseudo-aromatic six-membered ring. This equilibrium is heavily influenced by the solvent environment, which in turn affects solubility.[6][7] In non-polar solvents, the enol form often predominates, while polar solvents can shift the equilibrium.[6]

Caption: Keto-enol tautomerism of the diketone, influenced by solvent polarity.

The Science of Solubility: A Predictive Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] A solute's ability to dissolve in a solvent is determined by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions. For 5-Phenylcyclohexane-1,3-dione, this translates to a competition between its polar and non-polar regions.

-

Polar Interactions : The two carbonyl groups (C=O) are electron-rich and create a significant dipole moment, making them sites for dipole-dipole interactions and hydrogen bond acceptance.[1][2]

-

Non-Polar Interactions : The phenyl ring and the saturated cyclohexane backbone are non-polar and interact primarily through weaker van der Waals forces (specifically, London dispersion forces).

A solvent's effectiveness hinges on its ability to form favorable interactions with both parts of the molecule to overcome the strong intermolecular forces within the compound's crystal lattice.

Caption: Dominant intermolecular forces between the compound and solvent classes.

Solubility Profile Across Organic Solvent Classes

Based on its structure and the principles of intermolecular forces, we can predict and rationalize the solubility of 5-Phenylcyclohexane-1,3-dione.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale (Causality Behind the Observation) |

| Polar Protic | Ethanol, Methanol | Soluble | These solvents are excellent hydrogen bond donors and acceptors. They effectively solvate the polar diketone portion of the molecule, while their alkyl chains provide sufficient van der Waals interactions with the non-polar regions. This dual interaction capability is strong enough to overcome the solute's crystal lattice energy. Guidechem specifically notes its solubility in ethanol.[1] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble | These solvents possess strong dipoles that interact favorably with the carbonyl groups of the diketone.[9] While they cannot donate hydrogen bonds, their ability to accept them and engage in strong dipole-dipole interactions is sufficient for dissolution. Acetone is confirmed as a suitable solvent.[1] |

| Apolar Aromatic | Toluene, Benzene | Slightly Soluble to Soluble | The phenyl group on the solute has a strong affinity for aromatic solvents through π-π stacking and van der Waals forces. While these solvents cannot effectively solvate the polar diketone moiety, the interaction with the large non-polar part can lead to at least partial solubility, which is often enhanced by heating. |

| Apolar Aliphatic | Hexane, Cyclohexane | Poorly Soluble | These solvents interact only through weak van der Waals forces. They cannot provide the strong, directed interactions (like dipole-dipole or hydrogen bonding) needed to break apart the crystal lattice and solvate the highly polar diketone functional group. The energy gained from solute-solvent interaction is insufficient. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents are weakly polar. They offer a balance, being able to provide some dipole-dipole interactions for the ketone groups while also effectively solvating the non-polar phenyl and cyclohexane parts. Solubility is generally moderate but can be very useful for chromatographic purification. |

| Aqueous | Water | Sparingly Soluble | Despite having two hydrogen bond accepting carbonyl groups, the large, hydrophobic surface area of the phenyl and cyclohexane rings dominates the molecule's character, repelling water.[1] This makes it sparingly soluble in purely aqueous systems.[1] The energy cost of creating a cavity in the highly structured water network for the non-polar parts is too high. |

Standardized Protocol for Experimental Solubility Determination

To ensure reproducible and accurate data, a systematic approach to solubility measurement is essential. The following protocol provides a self-validating workflow for both qualitative and quantitative assessment. The core principle is to establish equilibrium between the dissolved and undissolved solute at a controlled temperature.

Objective: To determine the approximate solubility of 5-Phenylcyclohexane-1,3-dione in a target organic solvent.

Materials:

-

5-Phenylcyclohexane-1,3-dione (purity ≥96%)

-

Target organic solvent(s) (analytical grade)

-

Calibrated analytical balance

-

Glass vials or test tubes with caps

-

Vortex mixer

-

Temperature-controlled orbital shaker or water bath

-

Micropipettes

-

(For quantitative analysis) HPLC or UV-Vis Spectrophotometer

Part A: Qualitative Assessment (Rapid Screening)

This method is ideal for quickly classifying a solvent.

-

Preparation: Add ~25 mg of 5-Phenylcyclohexane-1,3-dione to a small test tube.[10]

-

Solvent Addition: Add the target solvent in 0.25 mL increments.

-

Mixing: After each addition, cap the tube and vortex vigorously for 30-60 seconds to facilitate dissolution.[10][11]

-

Observation: Observe the solution against a dark background. Complete dissolution means no visible solid particles remain.

-

Classification:

-

Soluble: Dissolves in <1 mL of solvent.

-

Slightly Soluble: Requires 1-5 mL of solvent to dissolve.

-

Sparingly/Insoluble: Does not fully dissolve even after adding 5 mL of solvent.

-

Part B: Quantitative Assessment (Equilibrium Solubility Method)

This protocol determines the solubility value (e.g., in mg/mL).

-

Establish Saturation: Add an excess amount of 5-Phenylcyclohexane-1,3-dione to a vial containing a known volume (e.g., 5 mL) of the solvent. "Excess" means a significant amount of solid remains undissolved.

-

Equilibration (Critical Step): Cap the vial tightly and place it in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C). Equilibrate for at least 24 hours. This step is crucial to ensure the solution is truly saturated and the system has reached thermodynamic equilibrium.

-

Phase Separation: Remove the vial and let it stand undisturbed to allow the excess solid to settle. To ensure complete removal of solid, centrifuge the sample.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant. Perform a precise serial dilution with the same solvent to bring the concentration into the linear range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the exact concentration of the dissolved compound.

-

Calculation: Back-calculate the original concentration in the supernatant to determine the solubility in mg/mL or mol/L.

Caption: Experimental workflows for determining qualitative and quantitative solubility.

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. [Link]

-

Solubility of Organic Compounds. [Link]

-

Experiment 1 Solubility of Organic Compounds | PDF | Functional Group | Amine - Scribd. [Link]

-

5-Phenylcyclohexane-1,3-dione - Amerigo Scientific. [Link]

-

Structural Studies of β-Diketones and Their Implications on Biological Effects - MDPI. [Link]

-

Cyclohexane-1,3-dione - Solubility of Things. [Link]

-

Table 2 Solubility of different ketones in the buffer medium and... - ResearchGate. [Link]

-

A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents - RSC Publishing. [Link]

-

Recent Developments in the Synthesis of β-Diketones - PMC - PubMed Central. [Link]

-

The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review - ResearchGate. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. CAS 493-72-1: 5-Phenylcyclohexane-1,3-dione | CymitQuimica [cymitquimica.com]

- 3. 5-PHENYLCYCLOHEXANE-1,3-DIONE | 493-72-1 [chemicalbook.com]

- 4. 5-苯基-1,3-环己二酮 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Phenylcyclohexane-1,3-dione - Amerigo Scientific [amerigoscientific.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01132J [pubs.rsc.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

CAS number 493-72-1 chemical information

An In-Depth Technical Guide to 5-Phenylcyclohexane-1,3-dione (CAS 493-72-1)

Executive Summary

5-Phenylcyclohexane-1,3-dione, identified by CAS Number 493-72-1, is a highly versatile dicarbonyl compound that serves as a pivotal building block in modern organic synthesis. Its unique structural arrangement, featuring a phenyl substituent on a cyclohexanedione ring, imparts a combination of aromatic properties and pronounced reactivity centered around an active methylene group. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a robust synthetic pathway, mechanistic insights into its reactivity, and key applications in the synthesis of complex heterocyclic scaffolds. All protocols and claims are substantiated with authoritative references to ensure scientific integrity and reproducibility.

Physicochemical Properties & Structural Analysis

The utility of any synthetic intermediate is fundamentally dictated by its physical and chemical characteristics. This section delineates the core identity and structural nuances of 5-Phenylcyclohexane-1,3-dione.

Core Chemical Identity

| Parameter | Value | Reference |

| CAS Number | 493-72-1 | [1] |

| Molecular Formula | C₁₂H₁₂O₂ | [2] |

| Molecular Weight | 188.22 g/mol | [1] |

| IUPAC Name | 5-phenylcyclohexane-1,3-dione | [2] |

| Synonyms | 1,3-Cyclohexanedione, 5-phenyl- | [2] |

| InChI Key | UPPYKNLSSLIIAZ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1C(CC(=O)CC1=O)C2=CC=CC=C2 | [1] |

Structural Features and Tautomerism

The reactivity of 5-Phenylcyclohexane-1,3-dione is dominated by the presence of two carbonyl groups separated by a methylene (CH₂) group at the C2 position. The protons on this methylene carbon are significantly acidic (pKa ≈ 4.9) due to the electron-withdrawing effect of the adjacent carbonyls, which stabilize the resulting conjugate base (an enolate) through resonance.[3] This acidity facilitates deprotonation even with mild bases, forming a key nucleophilic intermediate for various carbon-carbon bond-forming reactions.

Crucially, like other 1,3-dicarbonyl compounds, it exists in a dynamic equilibrium between its diketo form and two possible enol tautomers.[4][5] The enol form is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond.[4][6] This keto-enol tautomerism is solvent-dependent and fundamental to its reaction mechanisms.[7]

Caption: Keto-Enol Tautomerism of 5-Phenylcyclohexane-1,3-dione.

Spectroscopic Profile

Full characterization relies on standard spectroscopic methods. While specific spectra are lot-dependent, analytical data including ¹H NMR, ¹³C NMR, LC-MS, and IR are typically available from commercial suppliers and in spectral databases.[8][9] These techniques are essential for confirming the structure and assessing the purity of both starting material and reaction products.

Tabulated Physicochemical Data

| Property | Value | Notes | Reference |

| Appearance | Faint yellow to light yellow crystalline powder | Visual inspection. | [9] |

| Melting Point | 188 °C | Value reported by major supplier. | [1] |

| Melting Point | 104-107 °C | A lower value is also reported. | [9] |

| Solubility | Soluble in organic solvents like ethanol and acetone; sparingly soluble in water. | Essential for selecting reaction and purification solvents. | [2][9] |

| Topological Polar Surface Area | 34.1 Ų | Computed value, relevant for drug development. | [2] |

| Storage | Store in a cool, dry place. Sealed in dry, Room Temperature. | Protect from moisture and light. | [9] |

Synthesis and Purification

While commercially available, understanding the synthesis of 5-Phenylcyclohexane-1,3-dione provides insight into its structure and potential impurities. The most logical and established route for analogous cyclohexane-1,3-diones involves a sequential Michael addition and intramolecular Claisen (or Dieckman) condensation.[10][11][12]

Caption: General workflow for the synthesis of 5-Phenylcyclohexane-1,3-dione.

Experimental Protocol: Michael-Claisen Synthesis

This protocol is a representative procedure based on established chemical principles for the synthesis of substituted cyclohexanediones.

Step 1: Enolate Formation and Michael Addition

-

To a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl malonate (1.0 eq) dropwise at room temperature.

-

Stir the mixture for 30 minutes to ensure complete formation of the malonate enolate.

-

Add cinnamaldehyde (1.0 eq) dropwise to the solution. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the disappearance of starting materials by TLC.

Causality: Sodium ethoxide is a sufficiently strong base to deprotonate diethyl malonate, creating a soft nucleophile (enolate). This soft nucleophile preferentially attacks the β-carbon of the α,β-unsaturated system of cinnamaldehyde in a conjugate (Michael) addition, which is thermodynamically favored over direct addition to the carbonyl carbon.[13]

Step 2: Intramolecular Condensation, Hydrolysis, and Decarboxylation

-

After the Michael addition is complete, add a solution of sodium hydroxide (3.0 eq) in water to the reaction mixture.

-

Continue to heat at reflux for an additional 4-6 hours to facilitate both cyclization and saponification (ester hydrolysis).

-

Cool the reaction mixture to room temperature and then carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. Vigorous gas (CO₂) evolution will occur.

-

The product will precipitate as a solid. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

Causality: The strong base facilitates a second deprotonation, allowing for an intramolecular Claisen condensation to form the six-membered ring. Subsequent addition of aqueous base and heat saponifies the remaining ester group to a carboxylate. Acidification serves a dual purpose: it protonates the carboxylate to the carboxylic acid and catalyzes the decarboxylation of the resulting β-keto acid, which is an unstable intermediate, to yield the final product.[12]

Step 3: Purification

-

Collect the crude solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or acetone) to yield pure 5-Phenylcyclohexane-1,3-dione as a crystalline solid.

Chemical Reactivity & Mechanistic Insights

The synthetic utility of 5-Phenylcyclohexane-1,3-dione stems from its ability to participate in a wide array of chemical transformations, primarily leveraging the nucleophilicity of its enolate form.

Key Synthetic Applications

The compound is a well-established precursor for various heterocyclic systems. Its applications include:

-

Synthesis of Benzophenanthridines and Hexahydrobenzo[a]phenanthridin-4-ones: Achieved via condensation reactions with naphthalen-2-amine derivatives.[1][3]

-

Preparation of Iodonium Betaines: Demonstrating the nucleophilicity of the C2 carbon.[1][3]

-

Multi-component Reactions: It is an ideal 1,3-dicarbonyl component in reactions like the Hantzsch Pyridine Synthesis to create substituted dihydropyridines, which are valuable pharmaceutical scaffolds.[14][15][16]

-

Domino Knoevenagel/6π-Electrocyclization: A powerful method for synthesizing substituted 2H-pyrans.[1][3]

Protocol & Mechanism: Synthesis of 2H-Pyrans

This reaction exemplifies the compound's utility in a domino reaction, where a single procedure initiates multiple bond-forming events. The process begins with a Knoevenagel condensation between 5-phenylcyclohexane-1,3-dione and an aldehyde, followed by a thermally or catalytically induced 6π-electrocyclization.[1][17]

Caption: Mechanism for 2H-Pyran synthesis.

Experimental Protocol:

-

In a flask, dissolve 5-phenylcyclohexane-1,3-dione (1.0 eq), an aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.

-

Add a catalytic amount of a basic catalyst, such as piperidine or triethylamine (0.1 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product often precipitates from the solution.

-

Collect the solid product by filtration and recrystallize from a suitable solvent like ethanol.

Causality: The base catalyzes the initial Knoevenagel condensation between the active methylene of the diketone and the aldehyde, forming a reactive benzylidene intermediate after dehydration.[18][19][20] This intermediate contains a conjugated 1-oxatriene system, which, upon heating, undergoes a concerted 6π-electrocyclization to form the dihydropyran ring. A final tautomerization yields the stable, aromatic 2H-pyran product.

Applications in Medicinal Chemistry & Materials Science

The scaffolds derived from 5-phenylcyclohexane-1,3-dione are of significant interest to drug development professionals.

-

Pharmaceutical Intermediates: The compound serves as a starting material for various active pharmaceutical ingredients (APIs).[2][9] The pyran, pyridine, and phenanthridine cores that can be synthesized from it are prevalent in numerous biologically active molecules.

-

Agrochemicals: It is also used as an intermediate in the production of agrochemicals.[2]

Handling, Storage, and Safety

Adherence to safety protocols is paramount when handling any chemical reagent.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Reference |

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10] |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: For operations generating dust, use a NIOSH-approved N95 dust mask or higher-level respirator.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

Storage and Stability

-

Conditions: Keep the container tightly closed in a dry and well-ventilated place.[10]

-

Incompatibilities: Avoid strong oxidizing agents.

-

Stability: The compound is stable under recommended storage conditions.

Conclusion

5-Phenylcyclohexane-1,3-dione is a cornerstone intermediate in organic synthesis, valued for its predictable reactivity and its utility in constructing diverse and complex molecular architectures. Its acidic methylene protons and keto-enol tautomerism provide a gateway to a rich variety of transformations, including Michael additions, Claisen condensations, and multi-component domino reactions. For researchers in pharmaceuticals and materials science, a thorough understanding of this compound's properties, synthesis, and reaction mechanisms is essential for leveraging its full potential in the development of novel molecules and materials.

References

-

Royal Society Open Science. (2017, June 14). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Available from: [Link]

-

Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

-

Scribd. Hantzsch Pyridine Synthesis | PDF. Available from: [Link]

-

YouTube. (2020, January 23). Preparation of pyridine from 1,3-dicarbonyl compounds and aldehyde. Available from: [Link]

-

Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

-

YouTube. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry. Available from: [Link]

-

Wikipedia. Knoevenagel condensation. Available from: [Link]

-

MDPI. (2021). Recent Developments on Five-Component Reactions. Molecules, 26(7), 1986. Available from: [Link]

-

Journal of Applicable Chemistry. (2015). The Importance and Applications of Knoevenagel Reaction (Brief Review). 4(4), 1311-1315. Available from: [Link]

-

StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Available from: [Link]

-

National Institutes of Health (NIH). (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28689–28701. Available from: [Link]

-

Organic Chemistry Portal. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23(8), 1199-1204. Available from: [Link]

-

YouTube. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. Available from: [Link]

-

National Institutes of Health (NIH). (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5462. Available from: [Link]

-

The Royal Society of Chemistry. (2019). Novel Keto-enol Tautomerism in 1,3,5-trihydroxybenzene Systems. Chemical Communications, 55(1), 84-87. Available from: [Link]

-

YouTube. (2020, January 27). Michael Additions Revisited with 1,3 Dicarbonyls. Available from: [Link]

-

Chegg. (2021, May 7). In an experiment I, synthesize 5,5-dimethyl-1,3-cyclohexanedione.... Available from: [Link]

-

Oriental Journal of Chemistry. (2023, February 27). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. 39(1). Available from: [Link]

-

Chemistry Stack Exchange. (2018, September 23). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?. Available from: [Link]

Sources

- 1. 5-苯基-1,3-环己二酮 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 493-72-1: 5-Phenylcyclohexane-1,3-dione | CymitQuimica [cymitquimica.com]

- 3. 5-PHENYLCYCLOHEXANE-1,3-DIONE | 493-72-1 [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-PHENYLCYCLOHEXANE-1,3-DIONE CAS#: 493-72-1 [m.chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. studycorgi.com [studycorgi.com]

- 11. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]

- 12. Solved In an experiment I, | Chegg.com [chegg.com]

- 13. m.youtube.com [m.youtube.com]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 16. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 17. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 20. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Architectural Significance of a Versatile Scaffold

An In-Depth Technical Guide to the Molecular Structure of 5-Phenylcyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and medicinal drug discovery, the utility of a molecule is often dictated by its structural nuance and reactive potential. 5-Phenylcyclohexane-1,3-dione, a seemingly straightforward organic compound, is a prime example of a molecular scaffold whose subtleties unlock significant synthetic possibilities. It serves as a critical building block in the synthesis of a variety of complex heterocyclic systems and pharmacologically relevant molecules.[1][2][3] Its applications range from the preparation of benzophenanthridine derivatives to the synthesis of novel 2H-pyrans and iodonium betaines.[3][4][5]

This guide moves beyond a superficial overview to provide a detailed exploration of the core molecular characteristics of 5-Phenylcyclohexane-1,3-dione. We will dissect its structural properties, delve into the critical phenomenon of keto-enol tautomerism that governs its reactivity, and outline the spectroscopic methods that serve as a self-validating system for its characterization. For the drug development professional, understanding these foundational principles is paramount, as the structural form of a precursor directly influences reaction pathways, yield, and the ultimate architecture of the target therapeutic agent.

Core Molecular Framework and Physicochemical Properties

At its heart, 5-Phenylcyclohexane-1,3-dione is composed of a cyclohexane ring functionalized with two carbonyl groups at the 1 and 3 positions, and a phenyl substituent at the 5 position.[2] This arrangement classifies it as a β-diketone, a functionality that is the primary determinant of its chemical behavior. The presence of the bulky phenyl group introduces specific steric and electronic effects, influencing both the conformation of the cyclohexane ring and the reactivity of the dicarbonyl system.

The compound typically appears as a white to off-white crystalline solid and is sparingly soluble in water but soluble in common organic solvents like ethanol and acetone.[1]

Table 1: Physicochemical Properties of 5-Phenylcyclohexane-1,3-dione

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂O₂ | [1][5] |

| Molecular Weight | 188.22 g/mol | [1][5] |

| CAS Number | 493-72-1 | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 188 °C (lit.) | [3][4][5] |

| Topological Polar Surface Area | 34.1 Ų | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

The fundamental diketo structure can be visualized as follows:

Caption: Tautomeric equilibrium of 5-Phenylcyclohexane-1,3-dione.

Factors Governing Tautomeric Preference:

-

Intramolecular Hydrogen Bonding: The enol form is significantly stabilized by the formation of a strong, intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. [6][7][8]This creates a stable, six-membered pseudo-aromatic ring, which lowers the overall energy of the enol tautomer.

-

Conjugation: The stability of the enol tautomer is further enhanced by conjugation. In the enol form, the C=C double bond is conjugated with the remaining C=O group. For 1-phenylbutane-1,3-dione, a similar structure, the enol form that allows for extended conjugation with the phenyl ring is predominant. [9]This principle suggests that the enol form where the double bond is adjacent to the C-H at position 2 is likely favored in 5-PCHD as well, as it creates a more extensive π-system.

-

Solvent Polarity: The position of the tautomeric equilibrium is highly sensitive to the solvent environment. [10] * Polar Protic Solvents (e.g., water, methanol): These solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto form, stabilizing it and shifting the equilibrium in its favor.

-

Non-polar Solvents (e.g., chloroform, cyclohexane): In these environments, the stabilizing effect of the intramolecular hydrogen bond in the enol form becomes dominant, often making the enol the major species. [11] This dynamic equilibrium is the reason that reactions involving 5-PCHD can proceed via either the diketone or the enol, depending on the reaction conditions and reagents, providing a powerful tool for synthetic chemists.

-

Spectroscopic Validation: The Self-Validating System

The definitive proof of 5-PCHD's structure and its tautomeric nature comes from spectroscopic analysis. Each technique provides a unique piece of the puzzle, and together they create a self-validating confirmation of the molecule's identity.

¹H NMR Spectroscopy: This is arguably the most powerful tool for observing the keto-enol equilibrium. In a deuterated solvent like chloroform (CDCl₃), one would expect to see signals for both tautomers, with the enol form often predominating.

-

Enolic Proton (-OH): A highly characteristic, broad signal appearing far downfield, typically in the range of δ 12-16 ppm. This significant deshielding is a direct consequence of the strong intramolecular hydrogen bond.

-

Vinyl Proton (=CH-): A sharp singlet around δ 5-6 ppm, corresponding to the proton on the C=C double bond of the enol form.

-

Phenyl Protons (-C₆H₅): A multiplet in the aromatic region, δ 7.2-7.5 ppm.

-

Aliphatic Protons (-CH, -CH₂-): A series of multiplets in the δ 2.5-3.5 ppm range, corresponding to the protons on the cyclohexane ring. The complexity arises from the various couplings and the potential for observing signals from both keto and enol forms.

¹³C NMR Spectroscopy: Carbon NMR provides clear evidence for the co-existence of both forms.

-

Keto Form: Two distinct carbonyl signals would be expected around δ 200-210 ppm.

-

Enol Form: One carbonyl signal (~δ 190-200 ppm) and two signals for the C=C double bond, with the carbon bearing the hydroxyl group appearing further downfield (~δ 170-180 ppm).

Infrared (IR) Spectroscopy: IR spectroscopy reveals the key functional groups and the effect of hydrogen bonding.

-

O-H Stretch: A very broad and strong absorption band in the 2500-3200 cm⁻¹ region, characteristic of a strongly hydrogen-bonded hydroxyl group in the enol form.

-

C=O Stretch: A strong, sharp peak around 1715 cm⁻¹ for the non-conjugated ketone of the diketo form. In the enol form, the conjugated carbonyl group exhibits a C=O stretch at a lower frequency, typically around 1600-1640 cm⁻¹, which is often broad and may overlap with the C=C stretching vibration.

Table 2: Key Spectroscopic Signatures for 5-Phenylcyclohexane-1,3-dione

| Technique | Tautomer | Characteristic Signal | Expected Region/Value | Rationale |

| ¹H NMR | Enol | Enolic -OH | δ 12-16 ppm | Strong intramolecular H-bonding |

| Enol | Vinyl =CH | δ 5-6 ppm | Proton on a C=C double bond | |

| ¹³C NMR | Keto | C=O | δ ~200-210 ppm | Ketonic carbonyl carbons |

| Enol | C=O / C-OH | δ ~190 ppm / ~175 ppm | Conjugated carbonyl and enolic carbons | |

| IR | Enol | O-H stretch | 2500-3200 cm⁻¹ (broad) | Strong intramolecular H-bonding |

| Keto | C=O stretch | ~1715 cm⁻¹ (sharp) | Isolated ketone carbonyl | |

| Enol | C=O stretch | ~1610 cm⁻¹ (strong) | Conjugated and H-bonded carbonyl |

Synthetic Strategy: The Robinson Annulation Pathway

Understanding the synthesis of a molecule provides critical context for its potential impurities and its role as a starting material. While various methods exist for creating substituted cyclohexane-1,3-diones,[12][13] the most classical and powerful approach is the Robinson Annulation . [14]This reaction sequence ingeniously combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring. [15][16] The synthesis of 5-PCHD via this pathway involves two key steps:

-

Michael Addition: An enolate (the Michael donor) attacks an α,β-unsaturated carbonyl compound (the Michael acceptor). To achieve the 5-phenyl substitution, a precursor containing the phenyl group, such as an enolate derived from ethyl benzoylacetate, would be reacted with an acceptor like ethyl acrylate.

-

Intramolecular Condensation: The resulting 1,5-dicarbonyl intermediate is then treated with a base to induce an intramolecular cyclization. In this case, it would be a Dieckmann condensation (an intramolecular Claisen condensation) to form the β-diketone ring system, followed by hydrolysis and decarboxylation.

This sequence is a cornerstone of organic synthesis, valued for its efficiency in forming C-C bonds and building cyclic systems, which are prevalent in natural products and pharmaceuticals like steroids. [14]

Caption: Generalized Robinson Annulation workflow for synthesis.

Conclusion

5-Phenylcyclohexane-1,3-dione is far more than the sum of its atoms. Its molecular architecture is defined by the dynamic interplay of its diketo and enol tautomers, an equilibrium governed by the fundamental principles of conjugation, hydrogen bonding, and solvent interaction. This structural duality is the source of its synthetic versatility, making it a valuable precursor for drug development professionals. A thorough understanding of its tautomeric behavior, confirmed through a logical and self-validating system of spectroscopic analyses (NMR, IR), is essential for predicting its reactivity and successfully employing it in the synthesis of complex, biologically active molecules.

References

- Tee, O. S., & Iyengar, N. R. (1985). The acidity and tautomerism of β-diketones in aqueous solution. Canadian Journal of Chemistry, 63(12), 3585-3591.

-

Hansen, P. E. (2023). Keto-enol tautomerization in β-diketones. ResearchGate. Retrieved from [Link]

-

Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 28(3), 1318. Retrieved from [Link]

-

Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Encyclopedia.pub. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Robinson Annulation. Retrieved from [Link]

-

Lee, I., Kim, C. K., & Li, H. G. (1996). Reaction Paths of Keto−Enol Tautomerization of β-Diketones. The Journal of Physical Chemistry, 100(42), 16862-16867. Retrieved from [Link]

-

Universiti Teknologi MARA. (n.d.). SYNTHESIS OF TWO SUBSTITUTED CYCLOHEXENONE VIA MICHAEL ADDITION AND INTRAMOLECULAR ALDOL CONDENSATION (ROBINSON ANNULATION) WITH. Retrieved from [Link]

-

Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

- Das, P., et al. (2011). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents (WO2011117881A2).

- Das, P., et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents (US8916723B2).

-

Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H.NMR of compound [7]Their 1 H.NMR–spectra showed important peaks at.... Retrieved from [Link]

-

Organic Chemistry Portal. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Retrieved from [Link]

-

ResearchGate. (2011). (10) Patent No.. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Retrieved from [Link]

-

Al-Warhi, T. I., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5468. Retrieved from [Link]

-

Al-Otaibi, J. S., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1). Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. CAS 493-72-1: 5-Phenylcyclohexane-1,3-dione | CymitQuimica [cymitquimica.com]

- 3. 5-PHENYLCYCLOHEXANE-1,3-DIONE | 493-72-1 [chemicalbook.com]

- 4. 5-PHENYLCYCLOHEXANE-1,3-DIONE CAS#: 493-72-1 [m.chemicalbook.com]

- 5. 5-Phenyl-1,3-cyclohexanedione 96 493-72-1 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. m.youtube.com [m.youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 13. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 14. Robinson annulation - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

The Duality of Reactivity: An In-depth Technical Guide to the Dicarbonyl Groups in 5-Phenylcyclohexane-1,3-dione

This guide provides a comprehensive exploration of the chemical reactivity inherent in the dicarbonyl functionality of 5-Phenylcyclohexane-1,3-dione. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances, mechanistic pathways, and synthetic utility of this versatile scaffold. We will dissect the causality behind its reactivity, offering field-proven insights and detailed experimental frameworks to empower your research and development endeavors.

Introduction: A Scaffold of Synthetic Promise

5-Phenylcyclohexane-1,3-dione is a captivating molecule within the realm of organic synthesis, primarily owing to the rich and varied reactivity of its 1,3-dicarbonyl motif. This cyclic diketone serves as a pivotal building block for the construction of a diverse array of complex molecular architectures, including a variety of heterocyclic compounds.[1][2] Its utility is particularly pronounced in the synthesis of novel therapeutic agents and functional materials. The presence of a phenyl group at the 5-position introduces both steric and electronic effects that modulate the reactivity of the dicarbonyl system, offering unique opportunities for selective transformations.[3] This guide will illuminate the fundamental principles governing the reactivity of 5-Phenylcyclohexane-1,3-dione, providing a robust intellectual toolkit for its strategic deployment in synthesis.